molecular formula C19H25NS B109896 Benocyclidine CAS No. 112726-66-6

Benocyclidine

Cat. No.: B109896
CAS No.: 112726-66-6
M. Wt: 299.5 g/mol
InChI Key: RGSVXQJPSWZXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benocyclidine is also known as benzothiophene cyclohexyl piperidine. This compound (BTCP) is a derivative of phencyclidine (PCP) with a benzothiophenyl group instead of a phenyl ring. This compound is a psychoactive recreational drug in the arylcyclohexylamine group, similar to phencyclidine. The first description of it was made in a patent application filed by Mark Caron (Duke University) in 1997. This compound acts as a potent and selective dopamine reuptake inhibitor (DRI) and a psychostimulant. Unlike related compounds like phencyclidine and ketamine, this compound is a pure DRI with negligible affinity for the NMDA receptor, and it therefore lacks any anticonvulsant, anesthetic, hallucinogenic, or dissociative effects. It has been used for label the dopamine transporter in the mouse brain. BTCP was also used in the search for a common pharmaceutical basis for DRI type stimulants. More recently, this compound has been found in several ecstasy tablets, sold as MDMA.

Mechanism of Action

Target of Action

Benocyclidine, also known as benzo​thiophenyl​cyclo​hexylpiperidine (BTCP), is a psychoactive recreational drug of the arylcyclohexylamine class . The primary target of this compound is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .

Mode of Action

This compound acts as a potent and selective dopamine reuptake inhibitor (DRI) . By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine receptor activation . Unlike related compounds like phencyclidine and ketamine, this compound is a pure DRI with negligible affinity for the NMDA receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting the reuptake of dopamine, this compound enhances dopaminergic signaling. This can lead to various downstream effects, depending on the specific dopaminergic pathways and regions of the brain involved .

Pharmacokinetics

As a dopamine reuptake inhibitor, it is likely to be rapidly absorbed and distributed in the brain where it can exert its effects .

Result of Action

The primary result of this compound’s action is an increase in dopaminergic signaling. This can lead to psychostimulant effects, as dopamine is a key neurotransmitter involved in reward and motivation . It’s important to note that this compound lacks any anticonvulsant, anesthetic, hallucinogenic, or dissociative effects, which distinguishes it from other related compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the user’s health status, genetic factors affecting dopamine metabolism, and more.

Biochemical Analysis

Biochemical Properties

Benocyclidine acts as a potent and selective dopamine reuptake inhibitor . It has negligible affinity for the NMDA receptor-linked phencyclidine receptor . The nature of these interactions involves the inhibition of dopamine reuptake, which increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a dopamine reuptake inhibitor . By inhibiting the reuptake of dopamine, this compound can influence cell signaling pathways related to dopamine neurotransmission . This can have various effects on cellular metabolism and gene expression, particularly in neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the dopamine transporter, inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Temporal Effects in Laboratory Settings

As a dopamine reuptake inhibitor, its effects on cellular function are likely to be immediate and persist as long as the drug is present .

Dosage Effects in Animal Models

As a potent dopamine reuptake inhibitor, it is likely that its effects would be dose-dependent, with higher doses leading to greater increases in synaptic dopamine levels .

Metabolic Pathways

As a dopamine reuptake inhibitor, it is likely to interact with enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .

Transport and Distribution

As a lipophilic compound, it is likely to readily cross cell membranes and distribute throughout the body .

Subcellular Localization

As a dopamine reuptake inhibitor, it is likely to localize to the presynaptic membrane of dopaminergic neurons, where the dopamine transporter is located .

Properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSVXQJPSWZXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042581
Record name Benocyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112726-66-6
Record name BTCP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112726-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-(2-Benzo(b)thienyl)cyclohexyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benocyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENOCYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1WR6UP7MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benocyclidine
Reactant of Route 2
Reactant of Route 2
Benocyclidine
Reactant of Route 3
Reactant of Route 3
Benocyclidine
Reactant of Route 4
Reactant of Route 4
Benocyclidine
Reactant of Route 5
Benocyclidine
Reactant of Route 6
Benocyclidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.